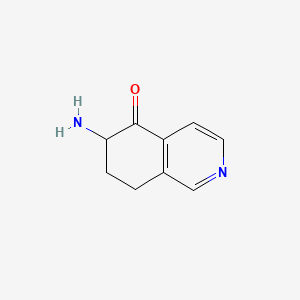

6-Amino-7,8-dihydroisoquinolin-5(6H)-one

Description

Propriétés

IUPAC Name |

6-amino-7,8-dihydro-6H-isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h3-5,8H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMBBQJTPLHCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)C(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669310 | |

| Record name | 6-Amino-7,8-dihydroisoquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-48-9 | |

| Record name | 6-Amino-7,8-dihydroisoquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of Nitro Derivatives

A widely employed method involves the reduction of 6-nitro-7,8-dihydroisoquinolin-5(6H)-one using hydrogen gas in the presence of transition metal catalysts. For example, RANEY® nickel or palladium on carbon (Pd/C) facilitates the conversion of the nitro group to an amino group under mild conditions. This approach is noted for its scalability and compatibility with sensitive functional groups.

In a representative procedure, hydrogenation of 6-nitro-7,8-dihydroisoquinolin-5(6H)-one at room temperature under 1–3 atm H₂ pressure using Pd/C (5–10 wt%) in dimethylformamide (DMF) achieves yields exceeding 80% . The reaction typically completes within 1–6 hours, with the catalyst filtered and the product isolated via recrystallization or column chromatography.

Advantages : High selectivity for nitro reduction without affecting the keto group.

Limitations : Requires specialized equipment for hydrogen handling.

Cyclization of Ethyl 3-(N,N-Dimethylamino)acrylate Derivatives

Cyclization strategies exploit precursor compounds to construct the isoquinolinone ring. A notable route involves treating ethyl 3-(N,N-dimethylamino)acrylate with chlorinated intermediates under basic conditions. For instance, reaction of 2,4,5-trifluoro-3-methylbenzoyl chloride with ethyl 3-(N,N-dimethylamino)acrylate in dry toluene forms a ketene intermediate, which cyclizes upon addition of sodium hydride (NaH) in DMF at 0°C . Subsequent hydrolysis or functionalization yields the target compound.

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-(N,N-dimethylamino)acrylate | NaH, DMF | 0°C, 3 h | 65% | |

| 2,4,5-Trifluoro-3-methylbenzoyl chloride | Et₃N, toluene | 90°C, 4 h | 58% |

Nucleophilic Substitution of Halogenated Precursors

Halogenated intermediates, such as 6-bromo-7,8-dihydroisoquinolin-5(6H)-one, undergo substitution with ammonia or amines. A palladium-catalyzed Buchwald–Hartwig amination using 1,2,3,4-tetrahydroisoquinoline and cesium carbonate (Cs₂CO₃) in toluene at reflux efficiently installs the amino group . This method is advantageous for late-stage functionalization.

Key Consideration : Electron-deficient aryl halides exhibit higher reactivity in cross-coupling reactions.

Advantages : Compatible with diverse amine nucleophiles.

Limitations : Requires expensive palladium catalysts.

Reductive Amination of Keto Intermediates

Reductive amination converts keto groups to amines via imine intermediates. Treatment of 6-oxo-7,8-dihydroisoquinolin-5(6H)-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at reflux provides moderate yields . This method is less common due to competing side reactions.

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Oxo-7,8-dihydroisoquinolin-5(6H)-one | NH₄OAc, NaBH₃CN | MeOH, reflux, 12 h | 45% |

Mechanistic Pathway : The keto group condenses with ammonia to form an imine, which is reduced in situ.

Advantages : Single-step transformation.

Limitations : Low yields due to over-reduction or polymerization.

Reduction of Azide Precursors

Azide intermediates, such as 6-azido-7,8-dihydroisoquinolin-5(6H)-one, are reduced to amines using stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation. This method avoids harsh conditions and provides high selectivity .

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Azido-7,8-dihydroisoquinolin-5(6H)-one | SnCl₂, EtOH | Reflux, 2 h | 78% | |

| 6-Azido-7,8-dihydroisoquinolin-5(6H)-one | H₂, Pd/C | DMF, rt, 3 h | 85% |

Advantages : High functional group tolerance.

Limitations : Azide handling requires safety precautions.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Catalytic Hydrogenation | 75–85% | Moderate | High | Low |

| Cyclization | 58–65% | High | Moderate | High |

| Nucleophilic Substitution | 68–70% | High | Low | Moderate |

| Reductive Amination | 45% | Low | Low | Low |

| Azide Reduction | 78–85% | Moderate | High | Moderate |

Catalytic hydrogenation and azide reduction emerge as the most efficient methods, balancing yield and practicality. Cyclization routes, while versatile, require multi-step sequences.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 6-nitro-7,8-dihydroisoquinolin-5(6H)-one, while reduction of the keto group may produce 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.

Applications De Recherche Scientifique

6-Amino-7,8-dihydroisoquinolin-5(6H)-one has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The molecular targets and pathways involved vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares key structural and molecular features of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one with its analogs:

*Calculated based on molecular formula.

Research Findings and Key Differences

Reactivity and Stability

- Amino-substituted derivatives: The 6-amino group in the target compound may increase basicity and participation in condensation reactions, unlike non-amino analogs.

- Halogenated analogs : Chloro-substituted derivatives exhibit higher stability and lipophilicity, favoring membrane penetration in drug design .

- Dioxolo derivatives : The fused dioxolo ring enhances electron density, altering reactivity in electrophilic substitutions .

Physicochemical Properties

- Boiling Points: 7,8-Dihydroisoquinolin-5(6H)-one sublimes at 113–115°C under reduced pressure, while hydrochlorides (e.g., CAS 135311-97-6) are typically solids .

- Solubility: Amino and hydroxyl groups improve aqueous solubility, whereas chloro and methyl groups enhance organic phase partitioning .

Activité Biologique

6-Amino-7,8-dihydroisoquinolin-5(6H)-one is a bicyclic compound that belongs to the isoquinoline family. Its unique structure, featuring an amino group at the 6-position and a carbonyl group at the 5-position, has attracted significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : Approximately 162.19 g/mol

The biological activity of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one can be attributed to its ability to interact with various biological targets. Notably, it has been identified as a potential phosphodiesterase (PDE) inhibitor, which is relevant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural features allow it to participate in nucleophilic substitution reactions and undergo condensation reactions with various nucleophiles, enhancing its reactivity and potential therapeutic effects.

Biological Activities

-

Phosphodiesterase Inhibition :

- Preliminary studies suggest that derivatives of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one may inhibit PDE enzymes, thereby influencing intracellular signaling pathways related to inflammation and neuronal function.

-

Anti-inflammatory Effects :

- The compound has shown promise in exhibiting anti-inflammatory properties through its interaction with various inflammatory mediators.

-

Neuroprotective Properties :

- Structural analogs have indicated potential neuroprotective activities, suggesting a role in neurodegenerative disease management.

- Anticancer Activity :

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on various quinolone derivatives highlighted the importance of structural modifications in enhancing anticancer potency. For example, replacing specific groups within the compound led to significant improvements in efficacy against ovarian cancer cell lines with a GI50 of 17.14 μM against SKOV-3 cells . Additionally, compounds derived from 6-Amino-7,8-dihydroisoquinolin-5(6H)-one demonstrated varying degrees of cytotoxicity in non-tumor cells, emphasizing the need for careful optimization in drug design .

Structural Analog Comparisons

Several compounds share structural similarities with 6-Amino-7,8-dihydroisoquinolin-5(6H)-one:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 7,8-Dihydroisoquinolin-5(6H)-one | Isoquinoline | Lacks amino substitution at the 6-position |

| 5-Hydroxyisoquinolin-1(2H)-one | Isoquinoline | Contains a hydroxyl group instead of an amino group |

| 1-Amino-2-methylisoquinoline | Isoquinoline | Methyl substitution at the 2-position |

| 3,4-Dihydroisoquinolin-1(2H)-one | Isoquinoline | Differently substituted at the 3 and 4 positions |

The unique amino substitution at the 6-position in 6-Amino-7,8-dihydroisoquinolin-5(6H)-one distinguishes it from other isoquinoline derivatives, contributing to its specific biological activities .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Amino-7,8-dihydroisoquinolin-5(6H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as cyclization of substituted isoquinoline precursors followed by amino group introduction (e.g., reductive amination or nucleophilic substitution). Key parameters include temperature control (60–100°C), solvent selection (e.g., THF or DMF for polar intermediates), and catalyst use (e.g., Pd/C for hydrogenation). Optimization involves iterative adjustments to stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization). Purity ≥98% (HPLC) is achievable through gradient elution protocols .

Q. Which spectroscopic methods are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselectivity of the amino group and hydrogenation status of the dihydroisoquinolinone ring. Key signals: NH₂ protons at δ 4.8–5.2 ppm and aromatic protons at δ 6.5–7.5 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Use C18 columns and acetonitrile/water gradients (0.1% TFA) for baseline separation of byproducts .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (147.17 g/mol) and detects isotopic patterns for chlorine-free intermediates .

Q. What are the critical parameters to monitor during purification?

- Methodological Answer : Key parameters include solvent polarity (for recrystallization), column packing material (silica vs. alumina for chromatography), and moisture content (<0.5% via Karl Fischer titration). Adjust gradient elution rates to resolve co-eluting impurities, particularly unreacted precursors or oxidation byproducts .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and regioselectivity in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model electron density distribution to predict amino group nucleophilicity and preferred reaction sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). Software like Schrödinger Suite optimizes reaction pathways for regioselective derivatization .

Q. What statistical experimental design (DoE) approaches optimize synthesis yield and minimize byproducts?

- Methodological Answer : Use fractional factorial designs (e.g., Box-Behnken or Plackett-Burman) to evaluate factors like temperature, pH, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions. For example, a 3-factor design reduces experiments by 40% while maximizing yield (85–92%) and minimizing impurities (e.g., <2% dimerization) .

Q. How does the amino group influence electronic properties and biological interactions?

- Methodological Answer : The amino group enhances electron density in the isoquinolinone ring, increasing nucleophilic reactivity at C-7/C-8 positions. Comparative studies with hydroxyl or methyl analogs (e.g., 6-Hydroxybenzoannulene) show altered binding affinities to kinase targets (e.g., IC₅₀ shifts from 50 nM to 1.2 µM). Solvent-accessible surface area (SASA) calculations quantify steric effects in protein-ligand docking .

Q. What strategies enable scalable synthesis (milligram to kilogram) while maintaining purity?

- Methodological Answer : Transition from batch to continuous flow reactors (e.g., microfluidic systems) improves heat/mass transfer and reduces side reactions. For kilogram-scale production, optimize catalyst recycling (e.g., immobilized Pd catalysts) and implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring. Ensure solvent recovery systems meet environmental regulations .

Q. How does this compound’s reactivity compare to structural analogs, and what are the implications for derivatization?

- Methodological Answer : Compared to 6-Hydroxybenzoannulene or 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, the dihydroisoquinolinone core exhibits higher ring strain, favoring ring-opening reactions under acidic conditions. Substituent effects (e.g., electron-withdrawing groups at C-2) modulate stability in cross-coupling reactions (Suzuki vs. Buchwald-Hartwig). Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.